molecular formula C9H20N2O B1311890 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine CAS No. 91551-59-6

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine

Cat. No.: B1311890
CAS No.: 91551-59-6
M. Wt: 172.27 g/mol
InChI Key: NIFZHABTMWBHTG-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine (CAS: 91551-59-6) is a morpholine-derived primary amine with a propane backbone. The compound features a 2,6-dimethyl-substituted morpholine ring attached to the third carbon of a propan-1-amine chain. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol. The morpholine ring contributes to its polarity, while the dimethyl groups enhance lipophilicity. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, with commercial availability noted from three suppliers .

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZHABTMWBHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442365
Record name 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91551-59-6
Record name 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications across different scientific domains:

Medicinal Chemistry

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is investigated for its therapeutic properties. Its unique structure allows it to act as a building block for drug development. Notably, it has shown potential as an inhibitor of the transforming growth factor-β activated kinase (TAK1), which is implicated in cancer cell survival and proliferation. In vitro studies indicate that it can inhibit TAK1 with an IC50 value of approximately 55 nM, making it a candidate for anti-cancer therapies.

Proteomics Research

This compound is utilized as a reagent in proteomics to study protein structures and functions. It aids in the analysis of enzyme interactions and cellular processes, contributing to a better understanding of biochemical pathways.

Biological Studies

In biological assays, this compound is used to explore enzyme interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it valuable in studying various biological systems.

Industrial Applications

The compound serves as an intermediate in the synthesis of specialty chemicals and other chemical compounds. Its reactivity allows for diverse applications in industrial chemistry.

Similar Compounds

Compound NameStructural DifferencesPotential Applications
3-(2,6-Dimethylmorpholin-4-yl)propan-2-amineAmine group at position 2Similar medicinal applications
3-(2,6-Dimethylmorpholin-4-yl)butan-1-amineLonger carbon chainPotentially different pharmacokinetics
3-(2,6-Dimethylmorpholin-4-yl)propan-1-olHydroxyl group instead of amineDifferent reactivity and biological activity

This compound stands out due to its specific substitution pattern on the morpholine ring and the presence of the propan-1-amine group. These features impart distinct chemical properties that enhance its utility in research.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine and analogous morpholine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound 91551-59-6 C₉H₂₀N₂O 172.27 Primary amine, morpholine ring High basicity; moderate lipophilicity
3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropan-1-amine Not Available C₉H₁₈N₂O₂ 186.25 Ketone, primary amine Increased polarity due to oxo group
3-Morpholinopropanoic acid 4497-04-5 C₇H₁₃NO₃ 159.18 Carboxylic acid, morpholine ring High water solubility; acidic nature
1-(2,6-Dimethylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-amine Not Available C₁₅H₂₂N₂O₂ 262.35 Ketone, phenyl group, amine Enhanced lipophilicity; steric bulk

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~1.5 (moderate), whereas the phenyl-containing analog (C₁₅H₂₂N₂O₂) has a higher logP (~3.2), favoring membrane permeability .
  • Synthetic Byproducts: Impurities such as methylamino derivatives or thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may arise during synthesis, necessitating rigorous purification .

Industrial and Pharmaceutical Relevance

  • Building Blocks : The compound serves as a precursor for drug candidates targeting neurological disorders, leveraging its amine group for receptor interactions .
  • Impurity Control : Regulatory guidelines (e.g., USP 35–NF 30) emphasize stringent control of unspecified impurities (<0.10%) in morpholine-derived pharmaceuticals, ensuring safety and efficacy .

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The propan-1-amine side chain may contribute to its binding affinity and selectivity for specific receptors or enzymes.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the transforming growth factor-β activated kinase (TAK1). In vitro assays demonstrated that this compound exhibits potent inhibition of TAK1 with an IC50 value of approximately 55 nM, which is significantly more effective than other known inhibitors like takinib (IC50 = 187 nM) . TAK1 is crucial in various signaling pathways associated with cancer cell survival and proliferation, making this compound a candidate for anti-cancer therapies.

Antitumor Activity

In cell line studies, the compound showed growth inhibition in multiple myeloma cell lines (MPC-11 and H929), with GI50 values as low as 30 nM . This suggests that the compound may have therapeutic potential in treating multiple myeloma by targeting the TAK1 pathway, which is often upregulated in these malignancies.

The mechanism through which this compound exerts its effects involves several key interactions:

  • Binding to TAK1 : The oxygen atom in the morpholine ring interacts with the conserved lysine residue (Lys-63) in the ATP-binding site of TAK1, crucial for its enzymatic activity .
  • Impact on Signaling Pathways : Inhibition of TAK1 leads to reduced activation of downstream signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3. This results in decreased expression of critical regulators involved in tumor growth and survival .

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies indicate that this compound has favorable absorption characteristics but requires further optimization to enhance bioavailability. Toxicity assessments are ongoing to determine the therapeutic window and safety profile in vivo .

Case Studies

A notable study involved the administration of this compound in rodent models to assess its efficacy against multiple myeloma. Results indicated significant tumor reduction correlated with TAK1 inhibition, supporting further development for clinical applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

CompoundTargetIC50 (nM)GI50 (nM)Remarks
This compoundTAK15530Potent inhibitor; potential anti-MM agent
TakinibTAK1187N/AKnown inhibitor; less potent
Other TAK1 inhibitorsVaries>200N/AGenerally less effective

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